2-methyl-3-(3-methylidenepiperidin-1-yl)pyrazine
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Overview
Description
2-methyl-3-(3-methylidenepiperidin-1-yl)pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a 3-methylidenepiperidin-1-yl group at the 3-position and a methyl group at the 2-position. Compounds with pyrazine rings are known for their diverse biological activities and applications in various fields, including pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(3-methylidenepiperidin-1-yl)pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid (catalytic amount) can lead to the formation of the desired pyrazine derivative .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and product quality.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(3-methylidenepiperidin-1-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazine N-oxides, while reduction may produce the fully reduced pyrazine derivatives.
Scientific Research Applications
2-methyl-3-(3-methylidenepiperidin-1-yl)pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug discovery and development, particularly for its kinase inhibitory activity.
Industry: Utilized in the production of organic materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-3-(3-methylidenepiperidin-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-3-isobutylpyrazine: Known for its distinct odor and use in flavor and fragrance industries.
Pyrrolopyrazine derivatives: Exhibiting various biological activities such as antimicrobial, anti-inflammatory, and antiviral properties.
Uniqueness
2-methyl-3-(3-methylidenepiperidin-1-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazine ring with a 3-methylidenepiperidin-1-yl group makes it a valuable compound for diverse applications in scientific research and industry.
Properties
IUPAC Name |
2-methyl-3-(3-methylidenepiperidin-1-yl)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-9-4-3-7-14(8-9)11-10(2)12-5-6-13-11/h5-6H,1,3-4,7-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMSEDVLBJPZMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCCC(=C)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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